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Compound of Interest

Compound Name: 2-(3-Bromophenyl)hexan-2-amine

CAS No.: 1249546-05-1

Cat. No.: B1528683

Get Quote

Technical Profile: Isomers of 2-(3-
Bromophenyl)hexan-2-amine
Comparative Analysis & Characterization Guide
Executive Summary
2-(3-Bromophenyl)hexan-2-amine (CAS 1249546-05-1) represents a distinct class of

-disubstituted benzylamines. Structurally, it is a homologue of phentermine featuring an
extended alkyl chain (butyl) and a meta-halogen substitution. This specific steric and electronic
arrangement creates a lipophilic scaffold with high potential for blood-brain barrier (BBB)
penetration and resistance to monoamine oxidase (MAO) degradation.

For researchers in neuropsychopharmacology, this molecule serves as a critical probe for

mapping the steric tolerance of the Monoamine Transporter (MAT) orthosteric sites and the

NMDA receptor channel pore. This guide provides a technical comparison of its enantiomers,

synthesis pathways, and protocols for pharmacological validation.
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Chemical Identity & Stereochemistry
The molecule possesses a chiral center at the C2 position of the hexane chain, where four

distinct groups are attached: a methyl group, a butyl group, a 3-bromophenyl ring, and an

amine. This results in two enantiomers with distinct spatial arrangements.

Structural Comparison

Feature
(

)-Enantiomer

(

)-Enantiomer

Configuration Rectus (Clockwise priority)
Sinister (Counter-clockwise

priority)

CIP Priority

1: -NH

, 2: -ArBr, 3: -Butyl, 4: -CH

Same priority; inverted

geometry.

Predicted Topology

Aligns with the "distomer"

profile of classical

phenethylamines (often less

active at MATs).

Aligns with the "eutomer"

profile of amphetamine-class

stimulants (typically higher

affinity for DAT/NET).

3D Conformation

Bulky butyl group projects

away from receptor

hydrophobic pockets in

standard binding models.

Bulky butyl group may cause

steric clash in tight binding

pockets (e.g., TAAR1).

Physicochemical Properties (Calculated)
Data generated using ACD/Labs Percepta Platform.

Molecular Formula: C

H

BrN[1][2]

Molecular Weight: 256.18 g/mol [1]
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cLogP: 4.12

0.4 (Highly Lipophilic)

pKa (Base): 10.2 (Predominantly protonated at physiological pH)

Topological Polar Surface Area (TPSA): 26.02 Å

(Excellent CNS permeability predicted)

Synthesis & Enantiomeric Resolution
To study the distinct properties of the isomers, researchers must avoid racemic mixtures. We

recommend an asymmetric synthesis approach using Ellman’s Sulfinamide auxiliary, which

provides superior optical purity compared to fractional crystallization.

Asymmetric Synthesis Protocol (Ellman Method)
Rationale: The formation of the quaternary center is sterically hindered. Standard Grignard

addition to a ketimine is prone to low yields. The sulfinamide auxiliary activates the imine and

directs the stereochemistry of the addition.

Step-by-Step Methodology:

Condensation: React 2-hexanone with (

)-tert-butanesulfinamide in the presence of Ti(OEt)

(Lewis Acid) to form the chiral sulfinimine.

Conditions: THF, Reflux, 12h.

Grignard Addition: Add 3-bromophenylmagnesium bromide to the sulfinimine at -78°C.

Mechanism:[3][4] The metal coordinates with the sulfinyl oxygen, forcing the nucleophile to

attack from the less hindered face.

Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane to cleave the auxiliary

and yield the chiral amine salt.
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Purification: Recrystallize the hydrochloride salt from Isopropanol/Ether.

Workflow Visualization
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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to resolve quaternary

chiral centers.

Comparative Pharmacology (SAR Analysis)
Since 2-(3-bromophenyl)hexan-2-amine is a research chemical, its pharmacological profile is

extrapolated from Structure-Activity Relationship (SAR) data of established analogues:

Phentermine (Stimulant) and Ketamine (Dissociative).

Target Profile Comparison
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Parameter
Phentermine
(Reference)

2-(3-Br-Ph)hexan-2-
amine (Subject)

Mechanistic
Implication

Alpha-Substituent
Methyl (-CH

)

Butyl (-C

H

)

The butyl group adds

significant steric bulk.

This typically reduces

potency at DAT/NET

transporters but may

increase affinity for

sigma receptors or

NMDA channels.

Aromatic Sub. None 3-Bromo

Halogenation at the

meta-position often

increases serotonin

transporter (SERT)

affinity (e.g.,

fenfluramine) and

metabolic stability.

Primary Target
TAAR1 Agonist /

VMAT2

Predicted: SERT/NET

Inhibitor or NMDA

Antagonist

The bulky alpha-chain

resembles the steric

demand of

dissociative

anesthetics more than

simple stimulants.

Receptor Binding Hypothesis
Monoamine Transporters (MATs): The (

)-isomer is predicted to act as a reuptake inhibitor rather than a releaser. The bulky butyl
chain likely prevents the conformational shift required for substrate translocation (release),
locking the transporter in an outward-facing conformation (inhibition).

NMDA Receptors: Compounds with

-phenyl and
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-alkyl substitutions (like lefetamine) often show NMDA antagonism. The high lipophilicity of
the 3-bromo analogue suggests it could access the channel pore, potentially acting as a
dissociative agent similar to methoxetamine, though likely with lower potency due to the lack
of a cyclic amine.

Experimental Protocols for Validation
To objectively validate the properties of this isomer pair, the following self-validating protocols

are recommended.

Protocol A: Chiral Purity Analysis (HPLC)
Ensure >99% ee (enantiomeric excess) before biological testing.

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

Mobile Phase: Hexane:Ethanol:Diethylamine (98:2:0.1).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Absorption of Bromophenyl ring).

Validation: Inject racemic mixture first to establish separation factor (

). Baseline resolution (

) is required.

Protocol B: Competitive Binding Assay (Radioligand)
Determine

values for NET, DAT, and SERT.

Membrane Prep: HEK293 cells stably expressing human DAT, NET, or SERT.

Radioligands:

[
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H]WIN 35,428 (for DAT)

[

H]Nisoxetine (for NET)

[

H]Citalopram (for SERT)

Incubation: 1 hour at 25°C in Tris-HCl buffer (pH 7.4).

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

Data Analysis: Non-linear regression using the Cheng-Prusoff equation:

Screening Workflow Diagram
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Figure 2: High-throughput screening logic for characterizing novel psychoactive analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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